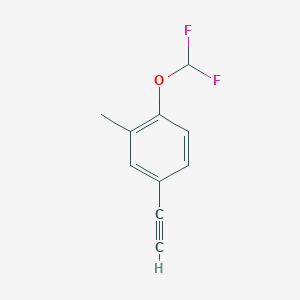
1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene is an organic compound characterized by the presence of a difluoromethoxy group, an ethynyl group, and a methyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene typically involves difluoromethylation and ethynylation reactions. One common synthetic route includes the reaction of a suitable precursor with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using difluorocarbene reagents, which are generated in situ from difluoromethyl halides . . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mécanisme D'action
The mechanism by which 1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The ethynyl group can participate in various biochemical pathways, potentially leading to the formation of active metabolites .
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene can be compared with other fluorinated and ethynylated benzene derivatives:
1-(Difluoromethoxy)-2-ethynylbenzene: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.
4-(Difluoromethoxy)aniline: Contains an amino group instead of a methyl group, resulting in different chemical properties and uses.
Difluoromethyl phenyl sulfide:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their combined effects on the compound’s properties and applications.
Propriétés
IUPAC Name |
1-(difluoromethoxy)-4-ethynyl-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c1-3-8-4-5-9(7(2)6-8)13-10(11)12/h1,4-6,10H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOWHEBRLZHCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














